N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidine core linked to a benzo[d][1,3]dioxole-5-carboxamide moiety. The benzo[d][1,3]dioxole group, a methylenedioxy-substituted aromatic ring, is commonly associated with enhanced metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(9-4-5-12-13(6-9)21-8-20-12)18-14-10-2-1-3-11(10)16-7-17-14/h4-7H,1-3,8H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSOAKOFENXCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often require the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in aqueous media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts and reagents can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidants like t-BuOOH.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in aqueous media.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate, a cofactor involved in the production of nucleotides . By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to the inhibition of tumor cell growth.
Comparison with Similar Compounds
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
This compound (CAS-related, CymitQuimica) shares the cyclopenta[d]pyrimidine core but substitutes the benzodioxole carboxamide with a chloro and methylamine group at positions 2 and 4, respectively . Key differences:
- Polarity : The chloro and methylamine groups reduce overall hydrophobicity compared to the bulky benzodioxole carboxamide.
- Reactivity : The chloro group may facilitate nucleophilic substitution reactions, offering synthetic versatility absent in the carboxamide derivative.
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid
This analog (CAS 1782200-35-4, Hairui Chem) replaces the 4-amino-benzodioxole group with a carboxylic acid at position 5 . Key distinctions:
- Solubility : The carboxylic acid enhances water solubility, making it more suitable for aqueous-phase reactions.
- Acid-Base Properties : Ionizable carboxyl group allows pH-dependent behavior, contrasting with the neutral carboxamide.
Benzo[d][1,3]dioxole Derivatives with Extended Substituents
7-Chloro-2-(4-(3-Methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
This structurally complex derivative (European Patent Bulletin) retains the benzodioxole carboxamide but incorporates a 7-chloro substituent and additional heterocyclic moieties (e.g., methoxyazetidine, methylthio-oxo-dihydropyridine) . Key comparisons:
- Crystallinity: Patent data emphasize its stable crystalline forms, which may improve formulation stability compared to non-crystalline analogs like the target compound.
- Steric Effects : The extended substituents likely reduce membrane permeability but enhance target selectivity in enzyme-binding pockets.
Heterocyclic Systems with Divergent Cores
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Notable contrasts:
- Melting Point : 243–245°C, suggesting higher thermal stability than typical cyclopenta[d]pyrimidines (data unavailable for the target compound).
- Synthetic Complexity : The one-pot synthesis method for this compound highlights divergent synthetic pathways compared to cyclopenta[d]pyrimidine derivatives.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound : The benzodioxole carboxamide group likely enhances binding to hydrophobic enzyme pockets, but its lack of crystallinity (vs. ) may limit pharmaceutical formulation.
- Kinase Inhibitor Potential: Methylamine and chloro analogs (e.g., ) suggest that substituent positioning on the pyrimidine ring critically modulates kinase selectivity.
- Synthetic Challenges : Carboxylic acid derivatives (e.g., ) offer simpler purification routes compared to carboxamides, which may require advanced coupling reagents.
Biological Activity
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.
- Molecular Formula : C15H13N3O3
- Molecular Weight : 283.28 g/mol
- CAS Number : 946304-46-7
- Structure : The compound features a cyclopenta[d]pyrimidine core linked to a benzo[d][1,3]dioxole moiety, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the cyclopenta[d]pyrimidine structure followed by the introduction of the benzo[d][1,3]dioxole group. The detailed synthetic pathway is essential for optimizing yield and purity for biological testing.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to reduced proliferation of cancer cells. For instance, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines:
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| 12k | 0.2 | Melanoma |
| 12e | 0.5 | Breast |
| 12j | 0.8 | Prostate |
These results indicate that modifications to the pyrimidine scaffold can enhance anticancer potency significantly .
Sigma Receptor Affinity
This compound has also been evaluated for its affinity towards sigma receptors. Compounds in this class have shown selective binding to sigma-1 receptors (σ1R), which are implicated in various neurological disorders and pain modulation. For example:
| Compound | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity Ratio |
|---|---|---|---|
| 33 | 15.6 | >2000 | >128 |
This selectivity suggests that such compounds could be developed as analgesics with fewer side effects compared to non-selective pain relievers .
The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization, which disrupts microtubule dynamics necessary for mitosis. Additionally, its interaction with sigma receptors may modulate pain pathways and provide neuroprotective effects.
Case Studies
- In Vivo Efficacy : In a study involving a prostate cancer xenograft model (PC-3/TxR), administration of the compound at low doses (2.5 mg/kg) resulted in significant tumor growth inhibition without severe toxicity.
- Analgesic Properties : In formalin-induced pain models, compounds with similar structures exhibited dose-dependent analgesic effects, suggesting potential therapeutic applications in pain management .
Q & A
Basic: What are the key steps and purification methods in synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
Coupling reactions between the cyclopenta[d]pyrimidine core and benzo[d][1,3]dioxole-5-carboxamide using reagents like triethylamine (base) and dimethylformamide (DMF) as a solvent .
Stepwise purification via column chromatography or recrystallization to isolate intermediates.
Final purification using preparative HPLC to achieve >95% purity .
Monitoring Methods:
| Technique | Purpose | Reference |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Real-time reaction progress monitoring | |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |
Basic: Which analytical techniques are most effective for structural elucidation?
Answer:
The compound’s structural complexity requires a combination of techniques:
Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR for bond connectivity and functional group identification .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.
X-ray Crystallography: Determines 3D conformation, bond angles, and intermolecular interactions .
High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and isotopic patterns .
Comparative Analysis:
| Technique | Resolution | Sample Requirement | Key Output |
|---|---|---|---|
| X-ray Crystallography | Atomic | Single crystal | 3D crystal structure |
| NMR Spectroscopy | 0.01 ppm | 2–10 mg | Bond connectivity |
Advanced: How can researchers optimize reaction conditions to improve yield?
Answer:
Yield optimization requires systematic adjustments:
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Catalyst Screening: Test bases (e.g., triethylamine vs. DIPEA) to minimize side reactions .
Temperature Control: Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates .
Case Study:
| Parameter | Original Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DCM | DMF | 25% → 68% |
| Reaction Time | 24 h | 12 h | Reduced side products |
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from differences in assay conditions or compound purity. Mitigation strategies include:
Orthogonal Assays: Validate target binding using both fluorescence polarization and surface plasmon resonance .
Purity Reassessment: Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required) .
Dose-Response Curves: Generate IC50 values under standardized conditions (e.g., pH, temperature) .
Example: A study reporting inconsistent IC50 values identified residual DMF (from synthesis) as an inhibitor of the target protein, necessitating additional purification steps .
Basic: What are the common impurities formed during synthesis, and how are they characterized?
Answer:
Common impurities include:
- Unreacted intermediates (e.g., free benzo[d][1,3]dioxole-5-carboxylic acid).
- Oxidation byproducts (e.g., pyrimidine N-oxide derivatives) .
Characterization Methods:
| Impurity Type | Analytical Technique | Diagnostic Signal |
|---|---|---|
| Unreacted starting material | HPLC-MS | Molecular ion at m/z 190 |
| Oxidation byproduct | 13C NMR | Carbonyl peak at 175 ppm |
Advanced: What strategies are used to study structure-activity relationships (SAR)?
Answer:
SAR studies involve:
Functional Group Modifications:
- Replace the cyclopenta[d]pyrimidine core with indeno[5,6-d] analogs to assess ring size effects .
- Introduce electron-withdrawing groups (e.g., -NO2) to the benzo[d][1,3]dioxole moiety to enhance binding .
Biological Testing:
- Measure inhibition of target enzymes (e.g., kinases) using radiometric or luminescence assays .
SAR Example:
| Modification | Biological Activity (IC50) | Conclusion |
|---|---|---|
| -OCH3 substituent | 12 nM | Enhanced hydrophobicity |
| -Cl substituent | 85 nM | Reduced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
